molecular formula C18H32N2Na2O5 B13756253 Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide CAS No. 61702-73-6

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide

Cat. No.: B13756253
CAS No.: 61702-73-6
M. Wt: 402.4 g/mol
InChI Key: SEVLHVIVODPJQZ-UHFFFAOYSA-L
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Description

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide is a complex organic compound with a unique structure. It is characterized by the presence of an imidazolium ring, carboxymethyl groups, and a long undecyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide typically involves the reaction of 1-undecyl-4,5-dihydro-1H-imidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the imidazolium ring to an imidazoline ring.

    Substitution: The carboxymethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl groups under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce imidazoline derivatives.

Scientific Research Applications

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies as a detergent to lyse cells and release cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. The long undecyl chain and imidazolium ring play crucial roles in its interaction with lipid bilayers and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1-H-imidazolium hydroxide is unique due to its combination of a long hydrophobic chain and hydrophilic carboxymethyl groups, making it an effective surfactant. Its imidazolium ring also provides additional reactivity and interaction capabilities compared to similar compounds.

Properties

CAS No.

61702-73-6

Molecular Formula

C18H32N2Na2O5

Molecular Weight

402.4 g/mol

IUPAC Name

disodium;2-[1-(carboxylatomethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide

InChI

InChI=1S/C18H32N2O4.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-16-19-12-13-20(16,14-17(21)22)15-18(23)24;;;/h2-15H2,1H3,(H-,21,22,23,24);;;1H2/q;2*+1;/p-2

InChI Key

SEVLHVIVODPJQZ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC1=NCC[N+]1(CC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+]

Origin of Product

United States

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